2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde
Description
2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde is a fluorinated benzaldehyde derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzaldehyde core. This compound is commercially available for research and industrial applications, as noted in supplier catalogs . Its structural features make it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and enzyme inhibitors due to the electron-withdrawing nature of the -CF₃ group and the steric/electronic modulation provided by the methoxymethyl substituent.
Properties
IUPAC Name |
2-(methoxymethyl)-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-6-8-4-9(10(11,12)13)3-2-7(8)5-14/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYYWDACOJVSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions . The methoxymethyl group can be introduced through nucleophilic substitution reactions using methoxymethyl chloride (CH3OCH2Cl) in the presence of a base .
Industrial Production Methods
Industrial production of 2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde may involve large-scale trifluoromethylation and methoxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(Methoxymethyl)-4-(trifluoromethyl)benzoic acid.
Reduction: 2-(Methoxymethyl)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with enzymes and receptors. The methoxymethyl group can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points
Electronic and Steric Effects
- Trifluoromethyl Group (-CF₃): Present in the target compound and analogs (e.g., 4-(trifluoromethyl)benzaldehyde , 2-hydroxy-4-(trifluoromethyl)benzaldehyde ), the -CF₃ group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions.
- Methoxymethyl vs. Hydroxymethyl: The methoxymethyl group in the target compound improves stability compared to 4-(hydroxymethyl)benzaldehyde , where the free -CH₂OH group may lead to oxidation or undesired side reactions.
Biological Activity
2-(Methoxymethyl)-4-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxymethyl group and a trifluoromethyl group, which may influence its interactions with biological targets.
- Molecular Formula : C10H9F3O
- Molecular Weight : 224.17 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit unique biological activities, including enzyme inhibition and antimicrobial properties. The specific biological activities of this compound can be categorized as follows:
1. Enzyme Inhibition
Studies have shown that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are significant in neuropharmacology. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide demonstrated dual inhibition of these enzymes, suggesting that the trifluoromethyl moiety enhances binding affinity and specificity towards these targets .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Hydrazone Derivative | 46.8 - 137.7 | 19.1 - 881.1 |
2. Antimicrobial Activity
The antibacterial properties of similar fluorinated compounds have been explored, indicating potential effectiveness against various bacterial strains. The incorporation of a trifluoromethyl group is known to enhance lipophilicity, which may improve cell membrane penetration and subsequent antimicrobial activity.
3. Anticancer Potential
Recent studies into related compounds suggest that fluorinated benzaldehydes can exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives have shown selective inhibition of cancer cell proliferation while sparing normal cells, highlighting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Enzymes : The aldehyde functional group may form covalent bonds with active site residues in enzymes, leading to inhibition.
- Influence on Cell Signaling : The compound may modulate pathways involved in cell growth and apoptosis, particularly in cancer cells.
Case Studies
- Hydrazone Derivatives : Research on hydrazones derived from benzaldehydes indicated that modifications like the addition of trifluoromethyl groups significantly affect their inhibitory potency against cholinesterases, with some derivatives achieving IC50 values in the low micromolar range .
- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds do not exhibit cytotoxicity at concentrations up to 100 µM against HepG2 cells, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
